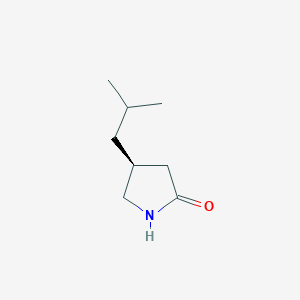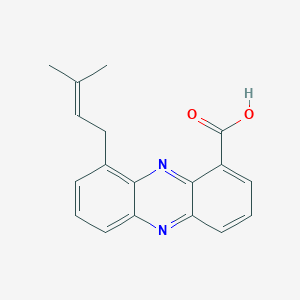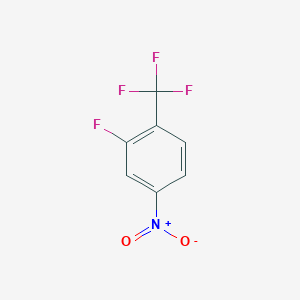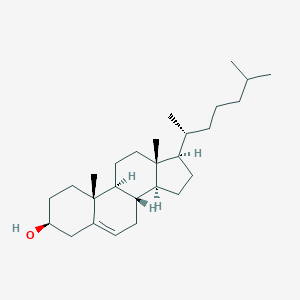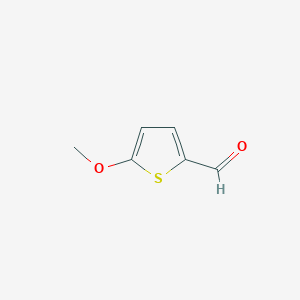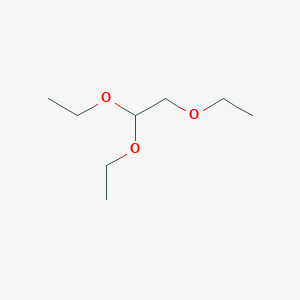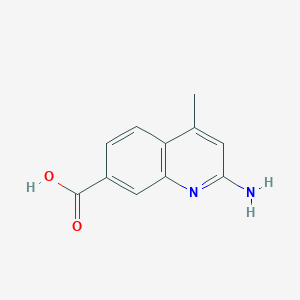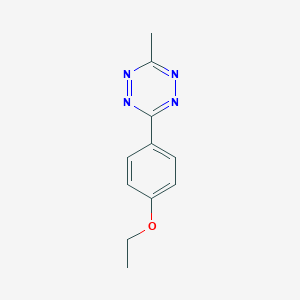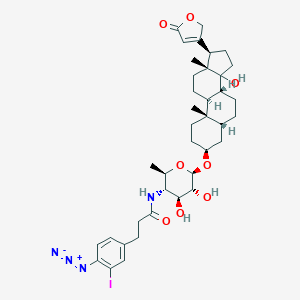
Aipp-glud
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aipp-glud is a novel compound that has gained attention in the scientific community due to its potential use in various applications. This compound is synthesized using a unique method and has shown promising results in scientific research.
Mecanismo De Acción
Aipp-glud works by binding to Glud and fluorescing when Glud is active. This allows researchers to visualize the activity of Glud in living cells and study its role in various physiological processes. The fluorescence of Aipp-glud is sensitive to changes in Glud activity, making it a valuable tool for studying the regulation of Glud in different cellular environments.
Biochemical and Physiological Effects:
Aipp-glud has been shown to have a significant impact on Glud activity in living cells. When Aipp-glud is added to cells, it binds to Glud and fluoresces, allowing researchers to monitor the activity of Glud in real-time. This has led to a better understanding of the role of Glud in various physiological processes, including neurotransmitter metabolism, energy production, and cancer cell metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Aipp-glud in lab experiments is its sensitivity to changes in Glud activity. This allows researchers to study the regulation of Glud in different cellular environments and investigate its role in various physiological processes. However, one of the limitations of using Aipp-glud is its potential toxicity to living cells. This requires researchers to carefully control the concentration of Aipp-glud and the duration of exposure to ensure that it does not harm the cells being studied.
Direcciones Futuras
There are several future directions for the use of Aipp-glud in scientific research. One potential application is in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Aipp-glud could be used to investigate the role of Glud in these disorders and identify potential targets for new therapies. Another potential application is in the development of new cancer therapies. Aipp-glud could be used to study the metabolic activity of cancer cells and identify new targets for cancer treatment. Finally, Aipp-glud could be used to study the regulation of Glud in different cellular environments and investigate its role in various physiological processes.
Métodos De Síntesis
Aipp-glud is synthesized using a unique method that involves the reaction of two compounds, Aipp and Glud. Aipp is a fluorescent molecule that is commonly used in imaging studies, while Glud is an enzyme that plays a crucial role in the metabolism of glutamate. The reaction between these two compounds results in the formation of Aipp-glud, which is a fluorescent probe that can be used to study the activity of Glud in living cells.
Aplicaciones Científicas De Investigación
Aipp-glud has been used in various scientific research applications, including the study of Glud activity in living cells and the investigation of the role of Glud in neurological disorders. Aipp-glud has also been used in the study of the metabolic activity of cancer cells and the development of new cancer therapies.
Propiedades
Número CAS |
112761-66-7 |
|---|---|
Nombre del producto |
Aipp-glud |
Fórmula molecular |
C38H51IN4O8 |
Peso molecular |
818.7 g/mol |
Nombre IUPAC |
3-(4-azido-3-iodophenyl)-N-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]propanamide |
InChI |
InChI=1S/C38H51IN4O8/c1-20-32(41-30(44)9-5-21-4-8-29(42-43-40)28(39)16-21)33(46)34(47)35(50-20)51-24-10-13-36(2)23(18-24)6-7-27-26(36)11-14-37(3)25(12-15-38(27,37)48)22-17-31(45)49-19-22/h4,8,16-17,20,23-27,32-35,46-48H,5-7,9-15,18-19H2,1-3H3,(H,41,44)/t20-,23-,24+,25-,26+,27-,32-,33+,34-,35+,36+,37-,38?/m1/s1 |
Clave InChI |
HVHGGOOPLAXKON-JKJQPJGOSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |
Otros números CAS |
126594-35-2 |
Sinónimos |
3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin AIPP-GluD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



